molecular formula C9H9NO4 B2746402 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid CAS No. 18181-21-0

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid

Cat. No.: B2746402
CAS No.: 18181-21-0
M. Wt: 195.174
InChI Key: ICISDSBCSNJXOA-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is a chemical compound with a pyridine ring substituted with a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid typically involves the functionalization of a pyridine ring. One common method includes the esterification of a pyridine derivative followed by carboxylation. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and carboxylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-(Carboxy)-4-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 5-(Methoxycarbonyl)-4-methylpyridine-3-alcohol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(Methoxycarbonyl)pyridine-3-boronic acid
  • 6-(3-phenylpropoxy)pyridine-3-boronic acid
  • 6-(4-phenylbutoxy)pyridine-3-boronic acid

Comparison: 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methoxycarbonyl-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-6(8(11)12)3-10-4-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISDSBCSNJXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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